molecular formula C19H18FNO6S2 B2370765 Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900013-10-7

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2370765
CAS RN: 900013-10-7
M. Wt: 439.47
InChI Key: MMNCHJLHMRYOTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzothiophene ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfamoyl group might make it a good nucleophile, while the carboxylate group could potentially act as an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl, fluoro, and carboxylate groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is synthesized through various chemical reactions, involving key intermediates and characterized using NMR, IR, and Mass spectral data. For instance, Spoorthy et al. (2021) describe the synthesis of related ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their characterization (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Photochemical Reactions : This compound also finds use in photochemical studies. For instance, Amati et al. (2010) studied the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, leading to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate, demonstrating its relevance in photochemistry and photophysics (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

  • Liquid Crystal Synthesis : In the field of materials science, derivatives of this compound are used to synthesize liquid crystals. Haristoy et al. (2000) synthesized derivatives exhibiting smectic liquid crystalline phase, important for studying molecular arrangements in liquid crystals (Haristoy, Méry, Heinrich, Mager, Nicoud, & Guillon, 2000).

  • Electron Transport Layer in Solar Cells : The derivatives of this compound have been used in the synthesis of semiconducting polymers for solar cells. For example, Kim et al. (2014) utilized thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene, a derivative, for high-performance organic photovoltaic cells (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

  • Photoconductive Properties : The compound is also important in studying photoconductive behaviors. Morimoto et al. (2018) investigated the solvatochromism of a fluorescent diarylethene, a derivative, which is important in understanding molecular probes in microstructures (Morimoto, Takagi, Hioki, Nagasaka, Sotome, Ito, Miyasaka, & Irie, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets .

properties

IUPAC Name

ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-9-8-11(25-2)10-14(13)26-3/h5-10,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCHJLHMRYOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

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